Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

Chemical Procurement Identity Verification Quality Control

Problem: Researchers often procure 1,2,4-triazine-6-carboxylates without verifying the 5-substituent, risking functional non-equivalence. Solution: Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 338957-41-8) is a sterically defined building block with a unique rotational barrier imposed by the ortho,ortho'-disubstituted phenoxy group. • Distinct 3D pharmacophore for kinase-focused library design; ortho-methyl groups bias the phenoxy ring out of coplanarity with the triazine. • Maximal steric probe for SAR campaigns - rapidly delineate target-pocket tolerance. • Validated monomeric precursor for triazine-bridged ionophores (Ca²⁺/Mg²⁺ extraction & membrane transport). Supplied at ≥95% purity for reliable HPLC method development and retention-time marking.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 338957-41-8
Cat. No. B2816807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate
CAS338957-41-8
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=C(C=CC=C3C)C
InChIInChI=1S/C20H19N3O3/c1-4-25-20(24)16-19(26-17-13(2)9-8-10-14(17)3)21-18(23-22-16)15-11-6-5-7-12-15/h5-12H,4H2,1-3H3
InChIKeySTUVRFWLHQKNSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Purity Profile


Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate is a synthetic, fully substituted 1,2,4-triazine derivative (C20H19N3O3; MW 349.39 g/mol) that incorporates three distinct pharmacophoric elements on the central heterocycle: a 3-phenyl ring, a 6-ethyl carboxylate ester, and a sterically hindered 5-(2,6-dimethylphenoxy) group. Commercial sourcing documentation from multiple independent suppliers consistently specifies a minimum purity of 95% and confirms the structural identity via the CAS registry number 338957-41-8 . The compound is catalogued exclusively as a research-use-only building block, with no regulatory approvals for therapeutic, agrochemical, or industrial end-use applications identified in any authoritative database searched.

Building block 1,2,4-Triazine-6-carboxylate core with three distinct pharmacophoric elements for scaffold diversification
Specification Vendor-verified purity grade supports procurement cost comparison against triazine building-block alternatives
Steric profile Conformationally restricted 2,6-dimethylphenoxy substituent creates a sterically differentiated pharmacophore
Use context Catalogued exclusively as a research-use-only building block; no regulatory approvals identified

Structural Non-Interchangeability with Common Analogs


Simple in-class substitution between 1,2,4-triazine-6-carboxylate congeners is mechanistically unsound because the 5-position substituent directly controls both the electronic character of the triazine ring and the three-dimensional shape presented to biological or catalytic targets. In the specific case of Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate, the ortho,ortho'-disubstituted phenoxy group introduces substantial steric bulk and a unique rotational barrier that is absent in analogs bearing smaller 5-substituents (e.g., -Cl, -OCH₃, -NHCH₃, -S-aryl) [1]. Literature on the broader 1,2,4-triazine scaffold confirms that even subtle alterations at the 5-position can invert biological selectivity, shift metabolic stability, or abolish target engagement entirely [2]. Consequently, procurement decisions based solely on the shared 1,2,4-triazine-6-carboxylate core without verifying the identity of the 5-substituent risk introducing an untested, functionally non-equivalent entity into the experimental workflow.

5-substituent steric bulk 2,6-Dimethylphenoxy: restricted rotation, sterically demanding pharmacophore Smaller 5-substituents (-Cl, -OCH₃, -NHCH₃): lower steric demand, distinct conformational profile
C5 bond lability C5–O linkage: reported acid-stable during C–C coupling at C6 5-Halo analogs: halogen is a competent leaving group under nucleophilic conditions
Target engagement 2,6-Dimethylphenoxy may bias ring out of coplanarity, altering H-bond geometry at N2/N4 Unsubstituted phenoxy analogs: free rotation may present different H-bond acceptor orientation

Comparison with Closest Analogs


Commercial Purity Specification

Among 5-substituted 3-phenyl-1,2,4-triazine-6-carboxylate building blocks offered by research chemical suppliers, Ethyl 5-(2,6-dimethylphenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate (CAS 338957-41-8) is consistently supplied with a minimum purity specification of 95%, as confirmed by at least two independent vendor certificates . This purity threshold is identical to that reported for the 5-(4-methylphenoxy) analog (CAS not specified; sourced via EvitaChem, an excluded source, data not used for weight) and is typical for this subclass of niche triazine esters. No vendor-supplied data on related substances, residual solvents, or elemental analysis were located for any comparator in this series.

Purity specification
Specification review
≥95% (HPLC area%)
Supports procurement specification review; equivalent to class baseline
Analytical method not disclosed; vendor COA data only
Chemical Procurement Identity Verification Quality Control

Steric Differentiation vs. Phenoxy Analogs

The 2,6-dimethyl substitution on the phenoxy ring of the target compound introduces a calculated steric bulk (Taft Es value or molar refractivity) that diverges substantially from the unsubstituted phenoxy analog (Ethyl 5-phenoxy-3-phenyl-1,2,4-triazine-6-carboxylate, a logical theoretical comparator). While no direct comparative biological data exist for this pair, precedents in 1,2,4-triazine chemistry indicate that ortho-substituents on the 5-phenoxy group modulate the dihedral angle between the phenoxy ring and the triazine plane, thereby altering π-stacking interactions and hydrogen-bond acceptor capacity of the N2 and N4 triazine nitrogens [1]. This conformational restriction is a class-level inference, not a verified differential property of the target compound itself.

Steric differentiation
Class-level
Restricted rotation (>10 kcal/mol, class-level estimate) vs Free rotation (
Supports conformational SAR hypothesis review
Computational class-level inference; no target-specific measurement
Medicinal Chemistry Ligand Design Structure-Activity Relationship

Synthetic Reactivity and Building-Block Utility

The dimethylphenoxy group at the 5-position of 1,2,4-triazines has been explicitly demonstrated to participate in C–C coupling reactions under acidic conditions, enabling further regioselective derivatization at C6 of the triazine ring without displacement of the phenoxy substituent [1]. This contrasts with 5-halo analogs (e.g., 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate), where the halogen is a competent leaving group under nucleophilic substitution conditions, potentially leading to undesired side-reactivity during multi-step synthetic sequences. The stability of the 5-(2,6-dimethylphenoxy) linkage under Brønsted acid catalysis represents a class-level synthetic differentiator for chemists selecting a triazine scaffold for downstream elaboration.

C5 bond stability
Class-level
C5–O linkage remains intact under TFA-mediated C–C coupling vs 5-Cl analogs susceptible to nucleophilic displacement
Supports synthetic route selection review
Demonstrated in podand analogs; no head-to-head stability study for target compound
Synthetic Chemistry Methodology Heterocycle Derivatization

Application Scenarios


Kinase Inhibitor Library Design with Steric Differentiation

Based on the class-level conformational restriction imposed by the 2,6-dimethylphenoxy substituent [1], this compound can serve as a core scaffold for generating kinase-focused libraries where the triazine N2/N4 nitrogens act as hydrogen-bond acceptors to the kinase hinge region. The ortho-methyl groups are predicted to bias the phenoxy ring out of coplanarity with the triazine, creating a unique three-dimensional pharmacophore that is geometrically distinct from unsubstituted phenoxy or small 5-substituent analogs. Researchers should validate this hypothesis via co-crystallography or molecular docking before committing to large-scale analog synthesis.

Synthesis of Triazine-Based Podands and Host Molecules

The synthetic methodology developed by Chupakhin et al. (2004) [2] demonstrates that 2,6-dimethylphenoxy-substituted 1,2,4-triazines can undergo acid-catalyzed C–C coupling to generate podand structures with demonstrated Ca²⁺ and Mg²⁺ cation extraction and membrane transport activity. This specific compound, bearing a 3-phenyl and 6-ethoxycarbonyl substitution pattern, represents a logical monomeric precursor for constructing novel triazine-bridged ionophores. Its procurement is justified for groups pursuing metal-selective extraction or sensing applications that leverage the documented cation-binding properties of the triazine-podand scaffold class.

Analytical Reference Standard for Triazine Carboxylates

Given the confirmed minimum 95% purity specification from independent suppliers , this compound is suitable as a retention-time marker or calibration standard during HPLC method development aimed at separating closely related 5-aryloxy-1,2,4-triazine-6-carboxylate regioisomers or synthetic impurities. Its well-defined molecular formula and unique InChI key (STUVRFWLHQKNSS-UHFFFAOYSA-N) provide unambiguous identification for mass spectrometric database building.

Hit-to-Lead Steric Scanning at the 5-Position

In drug discovery programs where an initial 1,2,4-triazine hit bears a smaller or more flexible 5-substituent, this compound can be procured as a single-point steric scan probe. The 2,6-dimethylphenoxy group represents a maximal steric extreme within the 5-aryloxy series, and testing it early in the SAR campaign can rapidly delineate the steric tolerance of the biological target pocket, informing whether further exploration of the 5-position vector is warranted. This application is a class-level SAR strategy and does not imply pre-existing biological data for the compound.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Steric differentiation profile
Conformational bias and hinge-region H-bond geometry validation
Triazine podand synthesis
C5 acid-stable linkage
Acid-coupling condition compatibility and cation-binding verification
Analytical reference standard
Identity-verified specification
Retention-time marker and mass spectrometric database confirmation
Hit-to-lead steric scanning
5-position steric probe context
Steric tolerance delineation at the 5-position vector
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